1-aminohexan-3-onehydrochloride
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Overview
Description
1-aminohexan-3-onehydrochloride is a chemical compound with the molecular formula C6H14ClNO. It is a hydrochloride salt of 1-aminohexan-3-one, characterized by its crystalline structure and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-aminohexan-3-onehydrochloride can be synthesized through the nucleophilic substitution of haloalkanes with ammonia. This process involves the reaction of a primary alkyl halide with ammonia, leading to the formation of the primary amine, which is then converted to its hydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The process may include the use of stannous chloride as an antioxidant to prevent oxidation during the crystallization of the amine hydrochloride .
Chemical Reactions Analysis
Types of Reactions: 1-aminohexan-3-onehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo compounds.
Reduction: It can be reduced to form primary amines.
Substitution: The amino group can participate in substitution reactions, forming different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed
Major Products Formed:
Oxidation: Formation of oxo compounds.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted amines and amides
Scientific Research Applications
1-aminohexan-3-onehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-aminohexan-3-onehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in reactions that form covalent bonds with electrophilic centers. This interaction can lead to the modulation of biochemical pathways and the alteration of cellular functions .
Comparison with Similar Compounds
1-aminohexane: A primary amine with similar structural features but lacking the ketone group.
3-hexanone: A ketone with a similar carbon chain but without the amino group.
Hexylamine: A primary amine with a similar carbon chain length
Uniqueness: 1-aminohexan-3-onehydrochloride is unique due to the presence of both an amino group and a ketone group within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it a versatile intermediate in organic synthesis .
Biological Activity
1-Aminohexan-3-one hydrochloride, with the chemical formula C₆H₁₄ClNO, is a compound of significant interest in medicinal chemistry and organic synthesis. It serves as an important intermediate in the synthesis of various biologically active molecules and has been studied for its potential therapeutic applications. This article delves into the biological activity of 1-aminohexan-3-one hydrochloride, highlighting its mechanisms of action, relevant studies, and potential applications.
1-Aminohexan-3-one hydrochloride is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C₆H₁₄ClNO |
Molecular Weight | 151.64 g/mol |
CAS Number | 165881854 |
Appearance | White crystalline solid |
Solubility | Soluble in water |
These properties facilitate its use in laboratory settings and its incorporation into various chemical reactions.
The biological activity of 1-aminohexan-3-one hydrochloride can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially inhibiting their activity. This property is crucial for the development of therapeutic agents targeting metabolic pathways.
- Metabolic Intermediacy : As a metabolic intermediate, it plays a role in various biochemical pathways, influencing the synthesis and degradation of amino acids and other metabolites.
Case Studies
Several studies have investigated the biological effects of 1-aminohexan-3-one hydrochloride:
- Antimicrobial Activity : Research has demonstrated that derivatives of 1-aminohexan-3-one hydrochloride exhibit antimicrobial properties. For instance, compounds synthesized from it have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
- Neuroprotective Effects : A study explored the neuroprotective effects of compounds related to 1-aminohexan-3-one hydrochloride. The findings indicated that these compounds could mitigate oxidative stress in neuronal cells, highlighting their potential in neurodegenerative disease therapies .
- Anti-inflammatory Properties : Another investigation revealed that certain derivatives possess anti-inflammatory activities, which could be beneficial in developing treatments for inflammatory diseases .
Research Findings
Recent research has focused on synthesizing novel derivatives of 1-aminohexan-3-one hydrochloride to enhance its biological activity:
- Synthesis of Derivatives : Various synthetic approaches have been employed to modify the structure of 1-aminohexan-3-one hydrochloride, leading to compounds with improved efficacy against specific biological targets.
- Screening for Biological Activity : In vitro assays have been conducted to evaluate the biological activity of these derivatives, assessing their effects on cell viability and their mechanisms of action against pathogens .
Properties
IUPAC Name |
1-aminohexan-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-2-3-6(8)4-5-7;/h2-5,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTGEDPKCPWCAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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